(S)-Perk-IN-5 is synthesized as part of a series of compounds aimed at enhancing selectivity for PERK over other kinases. It belongs to the category of small molecule inhibitors targeting serine/threonine kinases, specifically designed to interfere with the signaling pathways activated by PERK in response to stress conditions. The development of this compound is rooted in structure-activity relationship studies that seek to optimize pharmacological properties while minimizing off-target effects.
The synthesis of (S)-Perk-IN-5 typically involves multi-step organic synthesis techniques, including:
The synthetic pathway is optimized based on yield and purity, with detailed characterization performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of (S)-Perk-IN-5.
(S)-Perk-IN-5 has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula and weight are critical data points, alongside structural diagrams that illustrate its three-dimensional conformation.
Key structural features include:
The compound's stereochemistry is vital for its biological activity, with the "S" configuration playing a significant role in its interaction with the target enzyme.
(S)-Perk-IN-5 participates in various chemical reactions primarily involving:
The kinetics of these reactions can be quantified using enzyme inhibition assays, providing insights into the compound's potency and selectivity.
The mechanism by which (S)-Perk-IN-5 exerts its effects involves:
This inhibition can be quantitatively assessed through biochemical assays measuring changes in phosphorylation levels in response to cellular stressors.
(S)-Perk-IN-5 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's viability as a therapeutic agent.
(S)-Perk-IN-5 holds potential applications in various scientific fields:
The protein kinase RNA-like endoplasmic reticulum kinase (PERK) is a critical sensor in the unfolded protein response (UPR), a conserved cellular mechanism activated by endoplasmic reticulum (ER) stress. Under physiological conditions, PERK remains inactive through binding to the chaperone protein BiP/GRP78. Accumulation of misfolded proteins triggers BiP dissociation, enabling PERK dimerization and autophosphorylation. Activated PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at Ser51, leading to:
The PERK pathway exhibits dual functionality in disease contexts:
In neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), persistent PERK activation correlates with:
In oncology, PERK activity supports tumor progression by:
Table 1: Pathological Consequences of Dysregulated PERK Signaling
Disease Category | Key PERK-Mediated Pathologies | Molecular Mechanisms |
---|---|---|
Neurodegenerative Diseases | Neuronal loss, cognitive decline | ATF4/CHOP-induced apoptosis, Tau misfolding |
Myelin Disorders (e.g., MS) | Oligodendrocyte dysfunction | Impaired autophagy, inflammatory demyelination |
Cancers (e.g., NSCLC, RCC) | Tumor growth, metastasis | Angiogenesis promotion, chemoresistance via UPR adaptation |
Prion Diseases | Prion protein aggregation | Sustained eIF2α-P, synaptic failure |
The bidirectional role of PERK necessitates context-specific therapeutic strategies:
Neurodegenerative Rationale:
Oncological Rationale:
Table 2: Mechanistic Basis for PERK Inhibition Across Diseases
Disorder Type | PERK Pathway Dysregulation | Therapeutic Inhibition Benefit |
---|---|---|
Neurodegenerative | Chronic eIF2α-P, ATF4/CHOP overexpression | Restores protein synthesis, reduces apoptosis |
Cancer | Constitutive PERK/Nrf2 activation | Sensitizes tumors to chemotherapy, blocks stress adaptation |
Prion Diseases | Irreversible PERK hyperactivation | Prevents neuronal death, rescues cognitive phenotypes |
Myeloproliferative | PERK-dependent proteostasis | Overcomes bortezomib resistance in myeloma |
The pursuit of PERK inhibitors has progressed through distinct generations:
First-Generation Inhibitors:
Second-Generation Optimization:
(S)-PERK-IN-5 represents an advanced enantioselective inhibitor:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5